

Validation of Synthesized 3-Phenoxyaniline: A Spectroscopic Comparison

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Compound of Interest

Compound Name: 3-Phenoxyaniline

Cat. No.: B129670

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A comprehensive guide to the spectroscopic validation of synthesized **3-phenoxyaniline**, offering a comparative analysis with potential starting materials or impurities. This document provides detailed experimental protocols and data presented in a clear, tabular format to aid researchers, scientists, and drug development professionals in the unambiguous identification and characterization of this compound.

The successful synthesis of a target molecule is a cornerstone of chemical and pharmaceutical research. Rigorous analytical validation is paramount to confirm the identity and purity of the synthesized compound. This guide outlines the validation of **3-phenoxyaniline** using a suite of standard spectroscopic techniques: Proton Nuclear Magnetic Resonance (^1H NMR), Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). To provide a robust comparison, the spectroscopic data for **3-phenoxyaniline** is presented alongside that of two common precursors or potential impurities: 3-aminophenol and bromobenzene.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **3-phenoxyaniline** and its comparative compounds. This side-by-side presentation allows for the clear differentiation of the target molecule from potential contaminants.

Table 1: ^1H NMR Spectral Data

Compound	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
3-Phenoxyaniline	7.35 - 7.25	m	-	Aromatic-H
	7.10 - 7.00	m	-	Aromatic-H
	6.85 - 6.75	m	-	Aromatic-H
	6.50 - 6.40	m	-	Aromatic-H
	3.70	br s	-	-NH ₂
3-Aminophenol	8.98	s	-	-OH
	6.68	m	-	Aromatic-H
	6.61	m	-	Aromatic-H
	6.57	m	-	Aromatic-H
	6.43	m	-	Aromatic-H
	4.48	s	-	-NH ₂
Bromobenzene	7.50	d	~7.5	H-2, H-6 (ortho to Br)
	7.29	t	~7.5	H-3, H-5 (meta to Br)
	7.18	t	~7.5	H-4 (para to Br)

Table 2: ¹³C NMR Spectral Data

Compound	Chemical Shift (δ , ppm)	Assignment
3-Phenoxyaniline	158.0, 157.5, 147.0, 130.0, 129.8, 123.5, 119.0, 115.5, 110.0, 106.0	Aromatic-C
3-Aminophenol[1]	144.51, 137.07, 120.16, 117.16, 115.13, 115.05	Aromatic-C
Bromobenzene	131.8, 130.3, 127.3, 122.8	Aromatic-C

Table 3: FT-IR Spectral Data

Compound	Wavenumber (cm^{-1})	Assignment
3-Phenoxyaniline[2]	3334	N-H stretch (amine)
1657	C=C stretch (aromatic)	
1272	C-N stretch (aromatic amine)	
3-Aminophenol	~3400-3200	O-H stretch (phenol), N-H stretch (amine)
~1600	C=C stretch (aromatic)	
~1300	C-O stretch (phenol), C-N stretch (amine)	
Bromobenzene[3]	~3100-3000	C-H stretch (aromatic)
~1580, 1470	C=C stretch (aromatic)	
~750-700	C-Br stretch	

Table 4: Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
3-Phenoxyaniline[4]	185	156, 65, 39
3-Aminophenol[5][6]	109	80, 53, 27
Bromobenzene[7]	157/155	77

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Proton (^1H) and Carbon-13 (^{13}C) NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of the synthesized **3-phenoxyaniline** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a standard 5 mm NMR tube.
- Ensure the sample is fully dissolved; vortex or gently warm if necessary.

Instrument Parameters (General):

- Spectrometer: 400 MHz or higher field strength NMR spectrometer.
- Temperature: 298 K (25 °C).
- ^1H NMR:
 - Pulse Program: Standard single-pulse sequence.
 - Number of Scans: 16-64 scans.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: -2 to 12 ppm.
- ^{13}C NMR:

- Pulse Program: Proton-decoupled pulse sequence.
- Number of Scans: 1024 or more, depending on sample concentration.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0 to 220 ppm.

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase the spectrum to obtain pure absorption peaks.
- Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
- Integrate the signals in the ^1H NMR spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid **3-phenoxyaniline** sample directly onto the ATR crystal.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Instrument Parameters:

- Spectral Range: 4000 - 400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans.

Data Processing:

- Collect a background spectrum of the empty ATR crystal before running the sample.
- The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
- Identify the characteristic absorption bands and compare them to known functional group frequencies.

Mass Spectrometry (MS)

Sample Preparation (Electron Ionization - EI):

- Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
- Further dilute the solution to approximately 1-10 µg/mL.

Instrument Parameters (Direct Infusion ESI-MS):

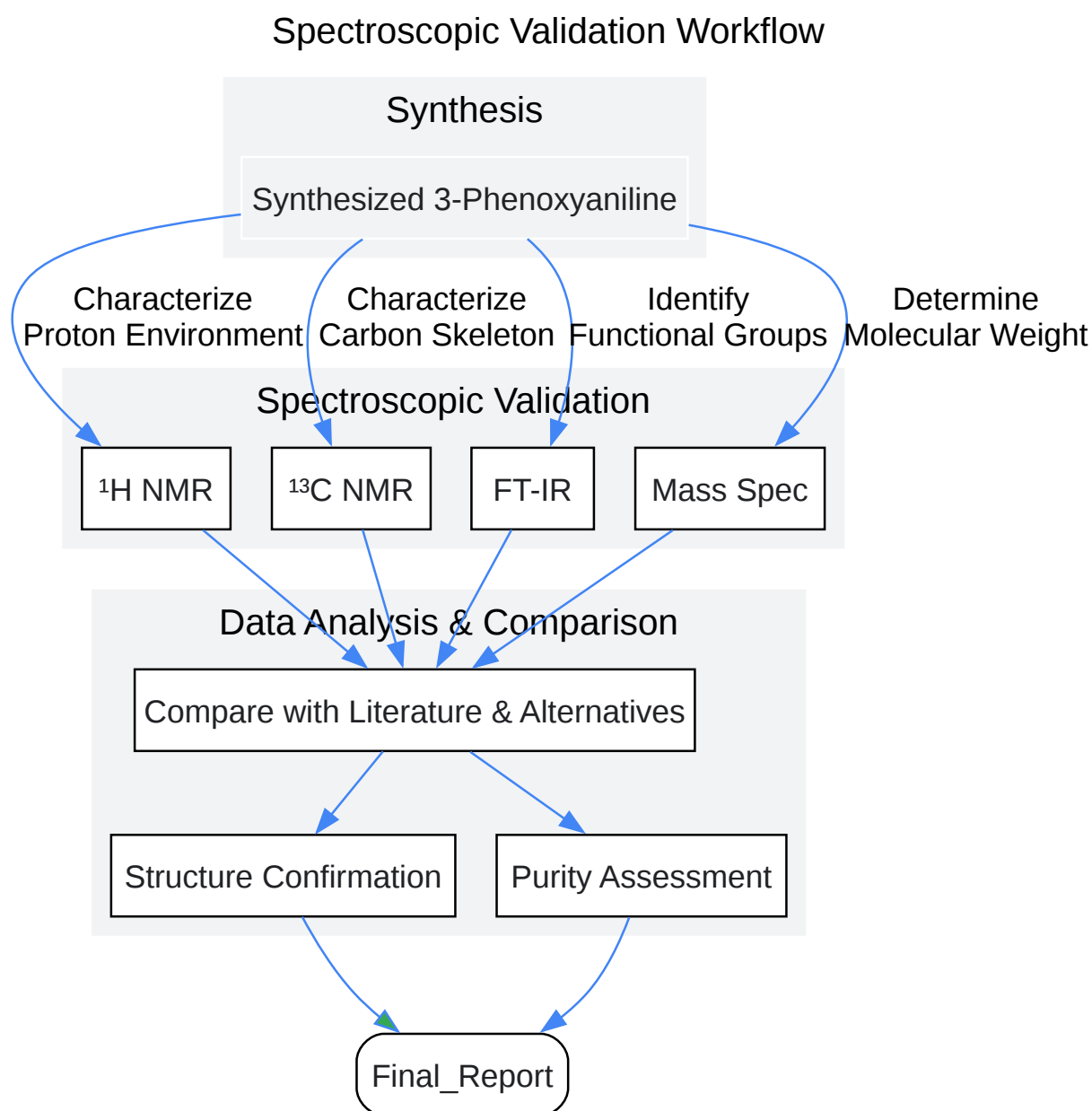
- Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
- Mass Range: m/z 50 - 500.
- Capillary Voltage: 3-5 kV.
- Source Temperature: 100-150 °C.

Data Processing:

- Acquire the mass spectrum and identify the molecular ion peak ($[M+H]^+$ or $[M-H]^-$).
- Analyze the fragmentation pattern to identify characteristic fragment ions.
- Compare the observed mass spectrum with a database or with the expected fragmentation pattern based on the molecule's structure.

Workflow for Spectroscopic Validation

The following diagram illustrates the logical workflow for the comprehensive spectroscopic validation of a synthesized compound like **3-phenoxyaniline**.



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Caption: Workflow for the spectroscopic validation of synthesized compounds.

By following these protocols and comparing the acquired data with the reference tables, researchers can confidently validate the synthesis of **3-phenoxyaniline** and ensure its suitability for further applications in drug discovery and development.

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